molecular formula C16H11BrFN3O B3042418 (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone CAS No. 618091-84-2

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

Cat. No. B3042418
CAS RN: 618091-84-2
M. Wt: 360.18 g/mol
InChI Key: CMSVEDUSIOXLOR-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone, also known as FPBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes and signaling pathways. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapies. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has neuroprotective effects, making it a useful tool for studying the mechanisms of neurological disorders. However, one limitation of using (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research on (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone. One area of research could focus on identifying the specific signaling pathways and enzymes that are targeted by (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone. This could lead to the development of more targeted therapies for cancer and neurological disorders. Additionally, research could focus on developing new synthesis methods for (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone that increase the yield of the compound. This would make it easier to obtain large quantities of the compound for use in experiments. Finally, research could focus on identifying potential side effects of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone and developing strategies to mitigate these effects.

Scientific Research Applications

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3O/c17-11-7-5-10(6-8-11)15(22)12-9-20-21(16(12)19)14-4-2-1-3-13(14)18/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSVEDUSIOXLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(4-bromophenyl)methanone

CAS RN

618091-84-2
Record name (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(4-BROMOPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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